N,N-Diethylacetoacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

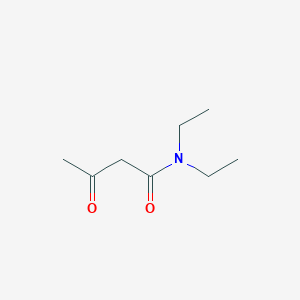

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-4-9(5-2)8(11)6-7(3)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMXFHGYWJIAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052695 | |

| Record name | N,N-diethyl-3-oxobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] Yellow or brown liquid; [Alfa Aesar MSDS] | |

| Record name | Acetoacetamide, N,N-diethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

DECOMPOSES | |

| Record name | ACETOACETAMIDE, N,N-DIETHYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

121 °C, 250 °F. | |

| Record name | Acetoacetamide, N,N-diethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOACETAMIDE, N,N-DIETHYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBLE IN WATER | |

| Record name | ACETOACETAMIDE, N,N-DIETHYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.995 @ 20 °C/20 °C | |

| Record name | ACETOACETAMIDE, N,N-DIETHYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

2235-46-3 | |

| Record name | Diethylacetoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetamide, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N,N-diethyl-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-diethyl-3-oxobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLACETOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG9561531V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOACETAMIDE, N,N-DIETHYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FREEZING POINT: -70 °C | |

| Record name | ACETOACETAMIDE, N,N-DIETHYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Diethylacetoacetamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of N,N-Diethylacetoacetamide. The information is presented in a clear and concise format, with quantitative data summarized in tables for easy reference and comparison. Detailed experimental protocols for key analytical techniques are also provided.

Chemical Identity and Structure

This compound, also known as N,N-diethyl-3-oxobutanamide, is a valuable intermediate in the synthesis of various organic compounds, including insecticides and pigments.[1] Its chemical identity is well-defined by its IUPAC name, CAS number, and various structural identifiers.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N,N-diethyl-3-oxobutanamide |

| CAS Number | 2235-46-3 |

| Molecular Formula | C8H15NO2 |

| Linear Formula | CH3COCH2CON(C2H5)2 |

| SMILES | CCN(CC)C(=O)CC(=O)C |

| InChI | 1S/C8H15NO2/c1-4-9(5-2)8(11)6-7(3)10/h4-6H2,1-3H3 |

| InChIKey | NTMXFHGYWJIAAE-UHFFFAOYSA-N |

The structural arrangement of this compound, featuring a β-keto amide functional group, is central to its chemical reactivity and utility in organic synthesis.

Caption: Key identifiers and physical properties of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | < -70 °C | |

| Boiling Point | 213-218 °C at 760 mmHg | |

| Density | Approximately 0.99 g/mL at 20 °C | |

| Solubility | Soluble in water | |

| Flash Point | 94 °C (closed cup) | |

| Refractive Index | ~1.472 at 20 °C |

Synthesis and Purification

Synthesis via Reaction of Diketene with Diethylamine

A primary method for the synthesis of this compound involves the reaction of diketene with diethylamine.[1] This reaction is typically carried out in a suitable solvent.

Experimental Protocol: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Methodology:

-

In a well-ventilated fume hood, dissolve diethylamine in a suitable solvent such as toluene.

-

Cool the solution in an ice bath.

-

Slowly add diketene dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

-

The solvent is then removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure.

Purification by Fractional Distillation

Purification of the crude this compound is effectively achieved by fractional distillation under reduced pressure.[2][3] This method is suitable for separating the desired product from unreacted starting materials and any high-boiling impurities.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

-

A round-bottom flask equipped with a magnetic stir bar.

-

A fractional distillation column (e.g., Vigreux column).

-

A distillation head with a thermometer.

-

A condenser.

-

A receiving flask.

-

A vacuum source and a pressure gauge.

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

-

Charge the crude this compound into the round-bottom flask.

-

Begin stirring and gradually apply vacuum to the system.

-

Gently heat the flask using a heating mantle.

-

Collect the fraction that distills at the appropriate boiling point for this compound under the recorded pressure. The boiling point will be significantly lower than the atmospheric boiling point.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).[4]

-

Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.

-

For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

As this compound is a liquid, the spectrum can be conveniently recorded using the Attenuated Total Reflectance (ATR) technique.[5]

-

Place a drop of the neat liquid sample directly onto the ATR crystal.[6]

Data Acquisition:

-

Record the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

Methodology:

-

The mass spectrum of this compound can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[7]

-

Inject a dilute solution of the compound in a volatile solvent into the GC.

-

The GC column separates the compound from any impurities before it enters the mass spectrometer.

-

Electron ionization (EI) is a common method for generating the mass spectrum.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the presence of the β-keto amide functionality.

-

Acidity of the α-protons: The methylene protons (CH₂) located between the two carbonyl groups are acidic and can be deprotonated by a suitable base to form a stable enolate. This enolate is a key intermediate in various carbon-carbon bond-forming reactions.

-

Nucleophilic Acyl Substitution: The amide carbonyl group can undergo nucleophilic acyl substitution, although it is generally less reactive than the corresponding ester or acid chloride.

-

Reactions with Electrophiles and Nucleophiles: The enolate is a soft nucleophile and will react with a variety of soft electrophiles. The carbonyl carbons are electrophilic centers and can be attacked by nucleophiles.

-

Thermal Stability: this compound is relatively stable at room temperature but may decompose at elevated temperatures. It is advisable to store it in a cool, dry place.

This technical guide provides a solid foundation for researchers and professionals working with this compound. For more specific applications and advanced synthetic methodologies, consulting the primary scientific literature is recommended.

References

An In-depth Technical Guide to the Characterization of N,N-Diethylacetoacetamide (CAS: 2235-46-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of N,N-Diethylacetoacetamide (CAS No. 2235-46-3). This document is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound, also known as 3-oxobutanoic acid diethylamide or acetoacetic acid diethylamide, is a β-keto amide with the molecular formula C₈H₁₅NO₂.[1][2] It is a versatile intermediate in organic synthesis, notably in the manufacturing of agrochemicals and pharmaceuticals.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2235-46-3 | [3][4] |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [3][4] |

| Appearance | Colorless to dark yellow, clear liquid | [5] |

| Odor | Odorless | [5] |

| Density | 0.994 g/mL at 20 °C | [4][5] |

| Melting Point | -73 °C | [4] |

| Boiling Point | 76 °C at 0.1 mbar | [5] |

| Flash Point | 94 °C (closed cup) | [4][5] |

| Refractive Index (n20/D) | 1.471 | [4] |

| Water Solubility | 10 g/L at 26 °C | [5] |

| pH | 5-7 (10 g/L aqueous solution at 20°C) | [4] |

Synthesis of this compound

The industrial synthesis of this compound is commonly achieved through the reaction of diketene with diethylamine.[3] This method provides a direct and efficient route to the desired β-keto amide.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from Diketene

This protocol is a representative procedure based on the known reactivity of diketene with amines.

Materials:

-

Diketene (C₄H₄O₂)

-

Diethylamine ((C₂H₅)₂NH)

-

Anhydrous toluene (or other inert solvent)

-

Round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (1.0 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add diketene (1.0 equivalent), dissolved in a small amount of anhydrous toluene, to the stirred diethylamine solution via the dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield pure this compound as a clear, yellowish liquid.

Spectroscopic Characterization

The structure and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum exhibits characteristic signals corresponding to the ethyl groups and the acetoacetyl moiety. Due to keto-enol tautomerism, minor peaks corresponding to the enol form may be present, though the keto form is typically predominant.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | Quartet | 4H | N-CH₂ -CH₃ |

| ~3.52 | Singlet | 2H | -CO-CH₂ -CO- (Keto form) |

| ~2.28 | Singlet | 3H | -CO-CH₃ (Keto form) |

| ~1.16 | Triplet | 6H | N-CH₂-CH₃ |

Note: Data is based on typical values and data from ChemicalBook.[1] Precise chemical shifts and coupling constants may vary based on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~201 | C =O (Ketone) |

| ~168 | C =O (Amide) |

| ~51 | -C H₂- (Aceto) |

| ~41 | N-C H₂-CH₃ |

| ~30 | -C H₃ (Aceto) |

| ~13 | N-CH₂-C H₃ |

Note: These are predicted chemical shifts based on standard functional group ranges. Actual experimental values may differ. A spectrum is noted as available on PubChem/SpectraBase.[3]

Infrared (IR) Spectroscopy

The IR spectrum shows strong absorption bands characteristic of the ketone and tertiary amide functional groups.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2970 | Strong | C-H stretch (Aliphatic) |

| ~1715 | Strong | C=O stretch (Ketone) |

| ~1640 | Strong | C=O stretch (Tertiary Amide) |

| ~1450 | Medium | C-H bend (Methylene) |

| ~1360 | Medium | C-H bend (Methyl) |

Note: Predicted values based on typical functional group absorption regions. A neat FTIR spectrum is available for reference on PubChem.[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure, often showing characteristic losses.

Table 5: Mass Spectrometry Data (GC-MS, Electron Ionization)

| m/z | Interpretation |

| 157 | [M]⁺ (Molecular Ion) |

| 114 | [M - CH₃CO]⁺ |

| 100 | [M - C₄H₇O]⁺ or [CON(C₂H₅)₂]⁺ |

| 86 | [M - CON(C₂H₅)₂]⁺ |

| 72 | [N(C₂H₅)₂]⁺ |

| 58 | [CH₂CON(C₂H₅)]⁺ fragment |

| 43 | [CH₃CO]⁺ (Base Peak) |

Note: Fragmentation data is based on typical amide and ketone fragmentation and publicly available data on PubChem.[3]

Analytical Protocols

Standard chromatographic methods can be employed to assess the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1).

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C, hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

MS Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-300 amu.

-

Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (or methanol). For example, 60:40 Acetonitrile:Water. Due to the presence of keto-enol tautomerism, which can cause peak broadening, methods using mixed-mode columns or elevated temperatures may provide better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm.

-

Column Temperature: 30-40 °C (to improve peak shape by accelerating tautomer interconversion).

-

Sample Preparation: Dilute the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

Applications in Drug Development and Agrochemicals

This compound is not typically used as an active pharmaceutical ingredient itself and has no known direct signaling pathways. Its primary value lies in its role as a key building block for more complex molecules.

-

Hantzsch Dihydropyridine Synthesis: As a β-dicarbonyl compound, it can be used in multicomponent reactions like the Hantzsch synthesis to produce dihydropyridines. These scaffolds are prominent in a class of drugs known as calcium channel blockers (e.g., nifedipine, amlodipine), which are used to treat hypertension and angina.

-

Agrochemical Synthesis: It is a documented precursor in the manufacture of the organophosphate insecticide, Phosphamidon.[3]

Caption: Role of this compound as a key intermediate.

Safety and Handling

This compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[5] However, standard laboratory safety precautions should always be observed.

-

Handling: Avoid contact with skin and eyes. Do not breathe mist or vapors. Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Inhalation: Move person into fresh air.

-

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Synthesis of N,N-Diethylacetoacetamide from diketene and diethylamine

An In-depth Technical Guide to the Synthesis of N,N-Diethylacetoacetamide from Diketene and Diethylamine

Introduction

This compound (DEAA) is a versatile chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals, pigments, and insecticides like phosphamidon.[1] It also serves as a promoter for cobalt-accelerated cure systems in polymer chemistry.[2] The primary industrial synthesis route involves the acetoacetylation of diethylamine using diketene.[1] This reaction is a classic example of nucleophilic acyl substitution on a β-lactone ring.

This technical guide provides a comprehensive overview of the synthesis of this compound from diketene and diethylamine. It is intended for researchers, chemists, and professionals in drug development and chemical manufacturing. The document details the reaction mechanism, a generalized experimental protocol, and key physical and chemical data for the involved substances.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from diketene and diethylamine is a direct acetoacetylation reaction. Diketene, the dimer of ketene, acts as an efficient acetylating agent.[3] The reaction proceeds via a nucleophilic attack by the secondary amine (diethylamine) on the electrophilic carbonyl carbon of the diketene's β-lactone ring. This attack leads to the opening of the strained four-membered ring to form the final amide product.

The overall reaction is as follows:

(CH₂CO)₂ + HN(C₂H₅)₂ → CH₃COCH₂CON(C₂H₅)₂

The reaction is typically rapid and exothermic. Due to the high reactivity of diketene, especially its tendency to polymerize violently in the presence of bases like amines, careful control of the reaction conditions is critical for safety and to achieve a high yield of the desired product.[4]

Caption: Reaction pathway for this compound synthesis.

Physicochemical Data

Quantitative data for the reactants and the final product are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of Reactants

| Property | Diketene | Diethylamine |

| IUPAC Name | 4-Methylideneoxetan-2-one[3] | N-Ethylethanamine |

| CAS Number | 674-82-8[3] | 109-89-7 |

| Formula | C₄H₄O₂[3] | C₄H₁₁N |

| Molar Mass | 84.07 g/mol [3] | 73.14 g/mol |

| Appearance | Colorless liquid[3][4] | Colorless liquid |

| Density | 1.09 g/cm³[3] | 0.707 g/cm³ |

| Boiling Point | 127 °C[3] | 55.5 °C |

| Melting Point | -7 °C[3] | -50 °C |

| Flash Point | 33 °C[3] | -28 °C |

| Hazards | Flammable, Toxic, Corrosive[3] | Highly Flammable, Corrosive |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N,N-diethyl-3-oxobutanamide[1] |

| CAS Number | 2235-46-3[1][5] |

| Formula | C₈H₁₅NO₂[1] |

| Molar Mass | 157.21 g/mol [1] |

| Appearance | Liquid[5] |

| Density | 0.994 g/mL at 20 °C[5] |

| Purity | Typically ≥98.0%[5] |

| InChI Key | NTMXFHGYWJIAAE-UHFFFAOYSA-N[5] |

| SMILES | CCN(CC)C(=O)CC(C)=O[5] |

Experimental Protocol

The following is a generalized experimental procedure for the synthesis of this compound. Researchers should perform a thorough risk assessment before proceeding. Due to the exothermic nature of the reaction and the hazardous properties of diketene, this synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer.

-

Inert atmosphere setup (e.g., Nitrogen or Argon).

-

Cooling bath (ice-water or other suitable medium).

-

Diketene (stabilized).

-

Diethylamine.

-

Anhydrous organic solvent (e.g., diethyl ether, toluene, or dichloromethane).

-

Rotary evaporator.

Procedure:

-

Reactor Setup: Assemble the three-neck flask in a cooling bath on a magnetic stirrer. Ensure all glassware is dry.

-

Reagent Preparation: Charge the flask with diethylamine (1.0 equivalent) and the anhydrous solvent. Begin stirring and cool the solution to 0-5 °C under an inert atmosphere.

-

Diketene Addition: Fill the dropping funnel with diketene (1.0 equivalent), optionally diluted with the same anhydrous solvent.

-

Reaction: Add the diketene solution dropwise to the stirred diethylamine solution over a period of 1-2 hours. Carefully monitor the internal temperature and maintain it below 10 °C throughout the addition to prevent runaway polymerization of diketene.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up:

-

The reaction mixture can be washed with a dilute aqueous acid (e.g., 5% HCl) to remove any unreacted diethylamine, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent.

-

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by vacuum distillation if necessary to achieve high purity.

-

Analysis: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.[6]

Caption: Generalized workflow for the synthesis of DEAA.

Safety and Handling

-

Diketene: is a toxic, corrosive, and flammable liquid.[3] It is a lachrymator and can cause severe irritation to the skin, eyes, and respiratory tract. It can polymerize violently, especially when initiated by heat, acids, or bases.[4] It should be handled with extreme caution in a well-ventilated fume hood.

-

Diethylamine: is a corrosive and highly flammable liquid. It can cause severe skin burns and eye damage. Vapors may form an explosive mixture with air.

A thorough risk assessment and adherence to strict safety protocols are mandatory when performing this synthesis.

Conclusion

The synthesis of this compound from diketene and diethylamine is an efficient and direct method for producing this valuable chemical intermediate. The reaction's success hinges on the careful control of temperature to manage its exothermic nature and mitigate the risk of diketene polymerization. The provided protocol offers a foundational procedure that can be optimized for scale and specific purity requirements. Given the hazardous nature of the reactants, stringent safety measures are paramount throughout the process.

References

- 1. Acetoacetamide, N,N-diethyl- | C8H15NO2 | CID 16699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Promotor D this compound [nouryon.com]

- 3. Diketene - Wikipedia [en.wikipedia.org]

- 4. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Lonza quality, 98.0-100.3 (w/w) T 2235-46-3 [sigmaaldrich.com]

- 6. This compound(2235-46-3) 1H NMR [m.chemicalbook.com]

Physical properties of N,N-Diethylacetoacetamide: boiling point and density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of N,N-Diethylacetoacetamide, specifically its boiling point and density. The information is curated to meet the needs of researchers, scientists, and professionals in drug development, offering a concise yet in-depth look at these fundamental characteristics.

Core Physical Properties

This compound is a β-dicarbonyl compound utilized as an intermediate in the synthesis of various organic molecules, including insecticides and pharmaceuticals. A precise understanding of its physical properties is crucial for its application in chemical synthesis and process development.

Data Summary

The quantitative data for the boiling point and density of this compound are summarized in the table below. It is important to note the context for the boiling point measurements, as the compound exhibits thermal instability at atmospheric pressure.

| Physical Property | Value | Conditions |

| Boiling Point | Decomposes | At atmospheric pressure |

| 85-87 °C | At reduced pressure (1 mmHg)[1] | |

| 76 °C | Pressure not specified (lit.)[2][3] | |

| Density | 0.994 g/mL | At 20 °C (lit.)[2][3] |

| 0.995 g/mL | At 20 °C/20 °C[4] |

Boiling Point Analysis

There is a notable discrepancy in the reported boiling points of this compound in the literature. Several sources indicate a boiling point of approximately 76 °C, while others state that the compound decomposes at atmospheric pressure[4]. This decomposition is a critical factor for consideration during purification and handling.

To circumvent thermal decomposition, the boiling point is often determined under reduced pressure. A reported boiling point of 85-87 °C at 1 mmHg is indicative of this practice[1]. Distillation under vacuum is the recommended method for the purification of thermally sensitive compounds like this compound. The lower reported boiling point of 76 °C may be an outlier or a measurement taken at a different, unspecified reduced pressure[2][3]. For practical applications, it is safest to assume the compound will decompose if heated to its boiling point at atmospheric pressure.

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published, the following are general, widely accepted methodologies for these measurements.

Boiling Point Determination (Thiele Tube Method)

A common and effective method for determining the boiling point of a small sample of a liquid is the Thiele tube method. This technique relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of the this compound sample is placed in the small test tube.

-

The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in the Thiele tube containing the heating fluid.

-

The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample evenly.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

For a thermally sensitive compound like this compound, this procedure would be performed under vacuum by connecting the Thiele tube apparatus to a vacuum source and a manometer to measure the reduced pressure.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.

Apparatus:

-

Pycnometer (volumetric flask with a ground glass stopper containing a capillary tube)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This step is for calibration to determine the precise volume of the pycnometer at that temperature.

-

The pycnometer is then emptied, dried, and filled with the this compound sample at the same temperature.

-

The pycnometer filled with the sample is weighed.

-

The mass of the this compound sample is calculated by subtracting the mass of the empty pycnometer.

-

The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a chemical substance like this compound.

References

An In-depth Technical Guide to the Solubility of N,N-Diethylacetoacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Diethylacetoacetamide (DEAA). Due to the limited availability of specific quantitative solubility data in public literature, this guide combines known quantitative values with qualitative solubility predictions based on the compound's chemical structure and general solubility principles. Additionally, a detailed, generalized experimental protocol for determining solubility is provided to enable researchers to ascertain precise values for their specific solvent systems.

Introduction to this compound and its Solubility

This compound (CAS No. 2235-46-3) is a versatile organic compound with applications as an intermediate in the synthesis of insecticides and pigments. Its solubility profile is a critical parameter for its use in various chemical processes, including reaction chemistry, purification, and formulation development. As a polar aprotic solvent, its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for solvents with similar polarity.

Quantitative and Qualitative Solubility Data

Quantitative Solubility Data

A single quantitative solubility value in water has been documented:

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 10 g/L[1][2] | 26 |

Qualitative Solubility in Organic Solvents

Based on the polar nature of the amide and ketone functional groups in this compound, a qualitative solubility profile can be predicted. It is expected to be soluble in a range of polar and moderately polar organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Miscible | The hydroxyl group of alcohols can act as a hydrogen bond donor to the carbonyl oxygen and amide nitrogen of DEAA. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble to Miscible | Similar polarities and the ability of the ketone solvent to accept hydrogen bonds favor solubility. |

| Esters | Ethyl Acetate | Soluble | The ester group has a similar polarity to the functional groups in DEAA. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are polar enough to dissolve DEAA. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | While less polar, the aromatic ring can induce dipole interactions, leading to some degree of solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers are less polar than DEAA, but some solubility is expected. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents makes them poor solvents for the polar DEAA. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | These solvents have high polarity and are excellent solvents for polar compounds like DEAA. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

-

This compound (solute)

-

Selected Organic Solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The exact amount of excess solute will depend on the expected solubility.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker with temperature control. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solute to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved solute.

-

Gravimetric Analysis (for non-volatile solvents):

-

Record the weight of the volumetric flask with the filtered solution.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.

-

The difference in weight gives the mass of the dissolved this compound. The mass of the solvent can be determined by subtracting the mass of the solute from the total mass of the solution.

-

-

Instrumental Analysis (for volatile solvents or higher accuracy):

-

Dilute the filtered solution to a known volume in a volumetric flask.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument (e.g., GC, HPLC).

-

-

Calculation of Solubility:

-

From Gravimetric Analysis: Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) * 100

-

From Instrumental Analysis: Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

References

Spectroscopic Profile of N,N-Diethylacetoacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound N,N-Diethylacetoacetamide (CAS No. 2235-46-3). The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols.

Core Spectroscopic Data

The following sections present the fundamental spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| CH₃ (ethyl) | 1.140, 1.186 | t | 6H | 7.1 |

| CH₂ (ethyl) | 3.296, 3.397 | q | 4H | 7.1 |

| CH₂ (acetyl) | 3.517 | s | 2H | - |

| CH₃ (acetyl) | 2.281 | s | 3H | - |

Note: The two ethyl groups are diastereotopic, leading to distinct signals for the CH₂ and CH₃ protons.

¹³C NMR Data

Due to the limited availability of direct experimental ¹³C NMR data for this compound in the public domain, the following data for the closely related analogue, N,N-Dimethylacetoacetamide, is provided as a reference. The spectral patterns are expected to be similar, with predictable shifts for the ethyl versus methyl groups.

| Assignment (for N,N-Dimethylacetoacetamide) | Chemical Shift (ppm) |

| C=O (amide) | 169.4 |

| C=O (ketone) | 204.8 |

| CH₂ | 51.5 |

| N-CH₃ | 35.6, 37.8 |

| CO-CH₃ | 30.2 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following are the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1645 | Strong | C=O stretch (amide) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1260 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following table lists the major fragments observed in the electron ionization (EI) mass spectrum of this compound.[1]

| m/z | Relative Intensity (%) | Plausible Fragment |

| 157 | 15.3 | [M]⁺ (Molecular Ion) |

| 142 | 6.2 | [M - CH₃]⁺ |

| 114 | 7.6 | [M - C₃H₇]⁺ |

| 100 | 4.3 | [M - C₄H₅O]⁺ |

| 86 | 3.1 | [C₅H₁₂NO]⁺ |

| 85 | 9.2 | [C₅H₁₁NO]⁺ |

| 72 | 32.6 | [C₄H₁₀N]⁺ |

| 58 | 100.0 | [C₃H₈N]⁺ |

| 44 | 22.7 | [C₂H₆N]⁺ |

| 43 | 38.3 | [C₂H₃O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

-

Sample Preparation: Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

NMR Tube: The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

-

Acquisition Parameters (¹H NMR):

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Spectral width: 20 ppm

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

-

-

Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR

-

Sample Application: A small drop of neat this compound is placed directly onto the crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source is used.

-

GC Conditions:

-

Injector temperature: 250 °C

-

Oven program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Source temperature: 230 °C.

-

-

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound, and the corresponding mass spectrum is analyzed for the molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

References

Keto-enol Tautomerism in N,N-Diethylacetoacetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in N,N-Diethylacetoacetamide, a β-ketoamide of interest in synthetic chemistry and drug development. Due to a lack of specific experimental data for this compound in the current literature, this guide leverages quantitative data from closely related N,N-dialkylacetoacetamides to elucidate the principles governing its tautomeric equilibrium. Detailed experimental and computational protocols are provided to enable the replication and further investigation of this phenomenon. Furthermore, this guide visualizes key concepts and workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying principles. The insights contained herein are intended to support researchers and professionals in the rational design of novel therapeutics by leveraging the nuanced chemistry of the β-ketoamide tautomeric system.

Introduction to Keto-enol Tautomerism in β-Ketoamides

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (containing a ketone) and an enol form (containing an alcohol adjacent to a double bond). In β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized through the formation of an intramolecular hydrogen bond and conjugation, creating a pseudo-aromatic six-membered ring.

The position of the keto-enol equilibrium is highly sensitive to a variety of factors, including:

-

Substituent Effects: The electronic nature of substituents on the β-dicarbonyl framework can influence the acidity of the α-protons and the stability of the respective tautomers.

-

Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can dramatically shift the equilibrium. Nonpolar solvents tend to favor the enol form, where the intramolecular hydrogen bond is a dominant stabilizing factor. In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the solute, often shifting the equilibrium towards the more polar keto form.[1][2]

-

Temperature: Changes in temperature can alter the equilibrium constant of the tautomerization process.

For β-ketoamides, the tautomeric landscape is further complicated by the potential for amide-imidol tautomerism. However, studies on related compounds have shown that the keto-enol equilibrium is the predominant tautomeric process.[1][3][4]

Quantitative Analysis of Tautomeric Equilibrium in Analogous N,N-Dialkylacetoacetamides

Table 1: Solvent Effects on the Percentage of Enol Tautomer for Analogous β-Ketoamides at 298 K [1][5]

| β-Ketoamide | Solvent (CDCl₃) | Solvent (DMSO-d₆) | Solvent (CD₃OD) |

| N-methylacetoacetamide | 15.3% | 5.8% | 9.1% |

| N-ethylacetoacetamide | 18.2% | 7.1% | 10.5% |

| N-propylacetoacetamide | 19.5% | 7.9% | 11.2% |

| N-isopropylacetoacetamide | 25.4% | 10.2% | 13.8% |

| N-butylacetoacetamide | 20.1% | 8.1% | 11.5% |

| N-isobutylacetoacetamide | 21.7% | 8.8% | 12.1% |

| N-tert-butylacetoacetamide | 35.1% | 15.4% | 18.7% |

| N,N-dimethylacetoacetamide | < 1% | < 1% | < 1% |

Table 2: Temperature Effects on the Percentage of Enol Tautomer for Analogous β-Ketoamides in CDCl₃ [1][5]

| β-Ketoamide | 298 K | 308 K | 318 K |

| N-methylacetoacetamide | 15.3% | 16.8% | 18.4% |

| N-ethylacetoacetamide | 18.2% | 19.9% | 21.7% |

| N-propylacetoacetamide | 19.5% | 21.3% | 23.2% |

| N-isopropylacetoacetamide | 25.4% | 27.5% | 29.8% |

| N-butylacetoacetamide | 20.1% | 22.0% | 24.0% |

| N-isobutylacetoacetamide | 21.7% | 23.7% | 25.8% |

| N-tert-butylacetoacetamide | 35.1% | 37.8% | 40.6% |

Note: The data presented in these tables is for analogous compounds and should be used as a predictive guide for the behavior of this compound.

Experimental Protocols for Studying Keto-enol Tautomerism

The quantitative analysis of the keto-enol equilibrium of this compound can be achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful and direct method for quantifying the keto and enol forms in solution, as the proton signals for each tautomer are distinct and can be integrated.[6][7]

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in a deuterated solvent of choice (e.g., CDCl₃ for a nonpolar environment, DMSO-d₆ for a polar aprotic environment, or CD₃OD for a polar protic environment) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[6]

-

Add a small amount of a suitable internal standard (e.g., tetramethylsilane - TMS) if precise chemical shift referencing is required.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum at a constant, known temperature (e.g., 298 K) using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]

-

Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Set the spectral width to encompass all relevant proton signals (typically 0-16 ppm).

-

Key signals to observe are:

-

Enol form: A sharp signal for the enolic proton (typically δ 12-16 ppm), a signal for the vinyl proton (δ 5-6 ppm).

-

Keto form: A signal for the methylene protons (α-protons) between the two carbonyls (typically δ 3-4 ppm).

-

-

-

Data Analysis:

-

Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the distinct signals corresponding to the keto and enol forms. For example, integrate the methylene signal of the keto form and the vinyl proton signal of the enol form.[6]

-

Calculate the molar ratio of the two tautomers by dividing the integral value of each signal by the number of protons it represents.

-

The percentage of each tautomer and the equilibrium constant (Keq) can then be calculated.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium. The keto and enol tautomers have different chromophores and thus exhibit distinct absorption maxima (λmax). The conjugated system in the enol form typically results in a bathochromic shift (longer wavelength) compared to the keto form.[7]

Experimental Protocol:

-

Sample Preparation: Prepare a series of solutions of this compound in the solvent of interest at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the λmax corresponding to the keto and enol forms. This may require deconvolution of overlapping bands.

-

Using the Beer-Lambert law (A = εbc), and assuming the molar absorptivities (ε) for each tautomer are known or can be determined under conditions where one form predominates, the concentration of each tautomer can be calculated.

-

The equilibrium constant (Keq) is then determined from the ratio of the calculated concentrations.

-

Infrared (IR) Spectroscopy

IR spectroscopy can provide qualitative and, in some cases, quantitative information about the keto-enol equilibrium by identifying the characteristic vibrational frequencies of each tautomer.

Key Vibrational Bands:

-

Keto form: Strong C=O stretching bands around 1700-1730 cm⁻¹ (for the ketone) and 1630-1680 cm⁻¹ (for the amide).

-

Enol form: A broad O-H stretching band (due to intramolecular hydrogen bonding) around 2500-3200 cm⁻¹, a C=C stretching band around 1600-1650 cm⁻¹, and a C=O stretching band (amide) shifted to a lower frequency due to conjugation.

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the keto-enol tautomerism of this compound.[9][10][11] These methods can provide insights into the relative stabilities of the tautomers, the geometry of the intramolecular hydrogen bond, and the influence of the solvent.

General Computational Workflow:

-

Structure Optimization:

-

Build the initial 3D structures of both the keto and enol tautomers of this compound.

-

Perform geometry optimizations for both tautomers in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set). Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[9]

-

-

Frequency Calculations:

-

Perform vibrational frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies).

-

-

Energy Calculations:

-

Calculate the single-point energies of the optimized structures to determine their relative stabilities. The Gibbs free energy (G) is the most relevant thermodynamic parameter for predicting the equilibrium position.

-

-

Data Analysis:

-

Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = G_enol - G_keto.

-

The equilibrium constant (Keq) can then be calculated using the equation: Keq = exp(-ΔG/RT), where R is the gas constant and T is the temperature.

-

Signaling Pathways and Logical Relationships

The tautomerization of this compound is a dynamic equilibrium process that can be influenced by external factors. The following diagram illustrates the logical relationship between the tautomers and the factors affecting their equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a crucial aspect of its chemical behavior, with significant implications for its reactivity and potential applications in drug development. While direct quantitative data for this specific compound is currently limited, analysis of analogous N,N-dialkylacetoacetamides provides a robust framework for predicting its tautomeric preferences. This technical guide has outlined the key principles governing this equilibrium, provided detailed experimental and computational protocols for its investigation, and visualized the core concepts. Further experimental work is warranted to precisely quantify the tautomeric ratio of this compound in various environments, which will undoubtedly contribute to a more complete understanding of this important class of molecules.

References

- 1. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study - Open Journal of Physical Chemistry - SCIRP [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

N,N-Diethylacetoacetamide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N-Diethylacetoacetamide (DEAA), a β-dicarbonyl compound, has emerged as a critical and versatile precursor in a variety of organic syntheses. Its unique structural features, combining an amide and a ketone moiety, allow for a diverse range of chemical transformations, making it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This technical guide provides a comprehensive overview of the core applications of this compound in organic synthesis, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Chemical and Physical Properties

This compound is a liquid at room temperature with the following key properties:

| Property | Value |

| CAS Number | 2235-46-3 |

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| Boiling Point | 76 °C |

| Density | 0.994 g/mL at 20 °C |

| Melting Point | -73 °C |

Core Synthetic Applications

This compound's reactivity is centered around its active methylene group and the two carbonyl functionalities, making it an ideal substrate for a range of classical and modern organic reactions.

Hantzsch Dihydropyridine Synthesis: A Gateway to Calcium Channel Blockers

The Hantzsch pyridine synthesis is a robust multi-component reaction for the preparation of dihydropyridines, a scaffold present in numerous cardiovascular drugs, including potent calcium channel blockers.[1][2] this compound can serve as the β-dicarbonyl component in this reaction, leading to the formation of highly substituted dihydropyridine and, subsequently, quinoline derivatives.

Reaction Workflow:

Caption: General workflow for the Hantzsch synthesis of quinoline derivatives.

Experimental Protocol: Synthesis of 2,6,6-trimethyl-3-diethylaminocarbonyl-4-aryl-5-oxo-1,4,5,6,7,8-hexahydroquinoline

This protocol is adapted from a similar synthesis of hexahydroquinoline derivatives.

-

Reaction Setup: In a round-bottomed flask, dissolve the aromatic aldehyde (10 mmol), this compound (10 mmol), 5,5-dimethyl-1,3-cyclohexanedione (10 mmol), and ammonium acetate (10 mmol) in ethanol (10 mL).

-

Reaction Conditions: Stir the reaction mixture at 80 °C (reflux) for 1.5 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography.[3]

-

Work-up and Purification: After completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by filtration and washed with a cold ethanol-diethyl ether mixture (1:4).[3] The crude product can be further purified by recrystallization from a suitable solvent like chloroform or methanol to yield the desired hexahydroquinoline derivative.[3]

| Reactant/Product | Role | Molar Ratio | Typical Yield |

| Aromatic Aldehyde | Electrophile | 1 | - |

| This compound | β-Dicarbonyl Component | 1 | >90% (in analogous reactions)[2] |

| 5,5-dimethyl-1,3-cyclohexanedione | β-Dicarbonyl Component | 1 | - |

| Ammonium Acetate | Nitrogen Source | 1 | - |

| Hexahydroquinoline Derivative | Product | - | - |

Michael Addition: Carbon-Carbon Bond Formation

The Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile, such as the enolate of this compound, adds to an α,β-unsaturated carbonyl compound in a conjugate fashion.[4] This reaction is a key step in many multi-step syntheses, including the Hantzsch reaction.

Reaction Mechanism:

Caption: General mechanism of the Michael Addition.

Experimental Protocol: Michael Addition of this compound to an α,β-Unsaturated Ketone

This is a general protocol based on standard Michael addition procedures.

-

Enolate Formation: In a flask under an inert atmosphere, dissolve this compound (10 mmol) in a suitable aprotic solvent like THF or ethanol. Add a catalytic amount of a base such as sodium ethoxide or triethylamine to generate the enolate in situ.

-

Addition Reaction: Cool the reaction mixture to 0 °C and slowly add the α,β-unsaturated ketone (10 mmol). Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.[5]

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reactant/Product | Role | Molar Ratio | Reaction Time |

| This compound | Michael Donor | 1 | 2-4 hours |

| α,β-Unsaturated Ketone | Michael Acceptor | 1 | - |

| Base (e.g., NaOEt) | Catalyst | Catalytic | - |

| Michael Adduct | Product | - | - |

Japp-Klingemann Reaction: Synthesis of Hydrazones

The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones from β-keto-esters or β-keto-acids and aryl diazonium salts.[6] These hydrazones are valuable intermediates, particularly in the Fischer indole synthesis.

Reaction Workflow:

Caption: Experimental workflow for the Japp-Klingemann reaction.

Experimental Protocol: Synthesis of a Hydrazone from this compound

This protocol is based on the well-established Japp-Klingemann reaction conditions.

-

Diazonium Salt Preparation: Dissolve the aniline derivative (10 mmol) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol) dropwise, maintaining the temperature below 5 °C.

-

Coupling Reaction: In a separate flask, dissolve this compound (10 mmol) and sodium acetate (30 mmol) in ethanol. Cool this solution to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the this compound solution, keeping the temperature below 5 °C.

-

Work-up and Purification: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Then, allow the mixture to warm to room temperature and stir overnight. Pour the reaction mixture into cold water to precipitate the crude hydrazone. Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.

| Reactant/Product | Role | Temperature |

| Aniline Derivative | Diazonium Salt Precursor | 0-5 °C |

| Sodium Nitrite | Diazotizing Agent | 0-5 °C |

| This compound | β-Dicarbonyl Component | 0-5 °C |

| Sodium Acetate | Base | 0-5 °C |

| Hydrazone | Product | - |

Precursor to the Insecticide Phosphamidon

This compound is a key intermediate in the synthesis of the organophosphate insecticide, Phosphamidon. The synthesis involves two main steps: α-chlorination of DEAA followed by a Perkow reaction.

Synthetic Pathway:

The first step is the chlorination of the active methylene group of this compound to yield 2-chloro-N,N-diethyl-3-oxobutanamide. This α-haloketone then undergoes a Perkow reaction with a trialkyl phosphite, such as trimethyl phosphite.

Perkow Reaction Mechanism:

Caption: Mechanism of the Perkow reaction in Phosphamidon synthesis.

The Perkow reaction involves the nucleophilic attack of the phosphite on the carbonyl carbon of the α-haloketone. This is followed by a rearrangement and elimination of the chloride ion, and subsequent dealkylation to form the final enol phosphate product, Phosphamidon.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its ability to participate in a wide array of powerful bond-forming reactions, including the Hantzsch synthesis, Michael addition, and Japp-Klingemann reaction, underscores its importance in the construction of complex molecular architectures. Furthermore, its role as a key intermediate in the industrial synthesis of the insecticide Phosphamidon highlights its practical significance. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. Phosphorus–nitrogen compounds. Part XLIII. Reactions of NN-dialkylanilines with phosphorus(V) chlorides; examples of ambident nucleophilic behaviour - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Perkow reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to N,N-Diethylacetoacetamide: Commercial Availability, Purity, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylacetoacetamide (DEAA), a versatile chemical intermediate and solvent, finds significant application in various research and development sectors, including pharmaceutical and agrochemical synthesis. This technical guide provides a comprehensive overview of its commercial availability, typical purity specifications, and detailed analytical methodologies for quality assessment. The information presented herein is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound of appropriate quality for their specific applications.

Commercial Availability

This compound is readily available from a range of chemical suppliers catering to research and industrial needs. Key suppliers offer various grades of the compound, from laboratory to production scale.

Table 1: Prominent Suppliers of this compound

| Supplier | Available Grades | Contact Information |

| TUODA INDUSTRY LIMITED | ≥99.0%, Pharmaceutical Grade (≥99.9%) | --INVALID-LINK-- |

| Nouryon | Promoter D | --INVALID-LINK-- |

| Sigma-Aldrich (Merck) | Lonza quality (98.0-100.3%), AldrichCPR | --INVALID-LINK-- |

| Crescent Chemical Company | Not specified | --INVALID-LINK-- |

| CHEMET INDIA | Supplier: Arxada | --INVALID-LINK-- |

It is important to note that while some suppliers like Sigma-Aldrich offer specific grades with detailed specifications, their "AldrichCPR" line may not come with analytical data, and the buyer assumes responsibility for confirming purity[1].

Purity and Specifications

The purity of commercially available this compound is crucial for its application, particularly in sensitive areas like drug development. Suppliers typically provide a Certificate of Analysis (CoA) detailing the purity and levels of key impurities.

Table 2: Typical Purity Specifications for this compound

| Parameter | Specification | Analytical Method |

| Purity (Assay) | ≥98.0% to ≥99.9% (GC) | Gas Chromatography (GC) |

| Water Content | Typically low, specified by supplier | Karl Fischer Titration |

| Appearance | Colorless to slightly yellow liquid | Visual Inspection |

| Identity | Conforms to structure | FTIR Spectroscopy |

| Metal Impurities | ppb levels for high-purity grades | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |